molecular formula C14H21NO3 B2666113 (S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid CAS No. 1263046-58-7

(S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid

Cat. No.: B2666113
CAS No.: 1263046-58-7
M. Wt: 251.326
InChI Key: HFKPPDRUXXTBRN-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid is a chiral amino acid derivative characterized by a tert-butoxyphenyl substituent at the fourth carbon of the butanoic acid backbone and an amino group at the second carbon.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-11-7-4-10(5-8-11)6-9-12(15)13(16)17/h4-5,7-8,12H,6,9,15H2,1-3H3,(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKPPDRUXXTBRN-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid typically involves the protection of the amino group, followed by the introduction of the tert-butoxy group. One common method is the use of tert-butyl bromoacetate in the presence of a base to form the tert-butoxyphenyl derivative. The amino group is then deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Inhibition of Leukotriene A4 Hydrolase

One of the most significant applications of (S)-2-amino-4-(4-tert-butoxyphenyl)butanoic acid is its role as an inhibitor of leukotriene A4 hydrolase (LTA4H). This enzyme is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various pathological conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders.

  • Mechanism : Inhibition of LTA4H leads to reduced levels of pro-inflammatory leukotrienes while promoting the synthesis of anti-inflammatory lipoxins, thus potentially alleviating chronic inflammation and related diseases .
  • Clinical Implications : The compound may be beneficial in treating conditions like inflammatory bowel disease, allergic reactions, and autoimmune disorders due to its anti-inflammatory properties .

Synthesis of Peptides

This compound serves as a valuable intermediate in the synthesis of peptides. Its structural features allow for the incorporation into various peptide sequences, enhancing their biological activity.

  • Peptide Derivatives : Research has shown that peptides synthesized from this compound can exhibit significant biological activities, including inhibition of human plasma renin, making them candidates for hypertension treatment .
  • Advantages : The use of this amino acid derivative facilitates the development of subtype-selective agonists for neurotensin receptors, which have potential applications in managing neuropathic pain .

Structure-Affinity Relationships

Studies have explored the structure-affinity relationships involving this compound and its analogs. By modifying the side chains and backbone structures, researchers aim to optimize binding affinities and selectivities for specific biological targets.

  • Inhibitory Activity : The compound has been evaluated for its inhibitory activity against various enzymes and receptors, contributing to a better understanding of how structural changes affect biological interactions .

Asymmetric Synthesis

The development of asymmetric synthesis methods for producing this compound has been a focus area in organic chemistry. Efficient synthetic routes enable large-scale production while maintaining high enantiomeric purity.

  • Synthetic Methodologies : Recent advancements include utilizing nickel complexes for alkylation processes that yield enantiomerically pure derivatives suitable for pharmaceutical applications .

Case Studies and Experimental Findings

StudyFocusFindings
Fourie et al., 2009LTA4H InhibitionDemonstrated efficacy in reducing inflammation markers in animal models .
European Patent EP0225311A2Peptide SynthesisHighlighted the utility of this compound as an intermediate for statin-like peptides with antihypertensive properties .
MDPI Research ArticleStructure-Affinity RelationshipsIdentified key modifications that enhance selectivity towards neurotensin receptors .

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid involves its interaction with various molecular targets and pathways. As a tyrosine derivative, it can influence the activity of enzymes involved in protein synthesis and metabolic processes. The tert-butoxy group can modulate the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Variations in Substituent Position and Functional Groups

(S)-3-(4-tert-Butoxyphenyl)-butanoic Acid (CAS 209679-19-6)
  • Key Difference: The amino group is at position 3 instead of position 2.
  • Impact: Altered stereoelectronic properties may affect interactions with chiral receptors or enzymes.
  • Application : Likely used in peptide modifications or as a synthetic intermediate.
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid
  • Key Difference : A hydroxyl group replaces the tert-butoxy group, and a phenyl ring is directly attached to the fourth carbon.
  • Impact : The hydroxyl group increases polarity, reducing lipophilicity compared to the tert-butoxy variant. The phenyl ring may enhance π-π stacking in protein binding .

Sulfur- and Selenium-Containing Analogues

(S)-2-Amino-4-(methylthio)butanoic Acid (p-toluene sulfonate salt)
  • Key Difference : Methylthio (-SMe) group replaces tert-butoxyphenyl.
  • Impact : The sulfur atom facilitates redox interactions and metal coordination. This compound forms ionic liquid crystals, suggesting utility in materials science or drug delivery systems .
(2S)-2-Amino-4-(ethylsulfanyl)butanoic Acid
  • Data : Exhibits 84% conversion in synthesis, indicating moderate reactivity.
  • Comparison: Ethylsulfanyl’s smaller size vs.
(S)-2-Amino-4-((trifluoromethyl)thio)butanoic Acid (CAS 764-52-3)
  • Key Difference : Trifluoromethylthio (-SCF₃) group introduces strong electron-withdrawing effects.
  • Impact: Enhances acidity of the carboxylic acid and amino groups. The -SCF₃ group increases resistance to oxidative degradation, making it useful in harsh reaction conditions or as a methionine analog .

Protective Group Derivatives

(S)-2-Amino-4-[(benzyloxycarbonyl)amino]butanoic Acid (CAS 2130-77-0)
  • Key Difference: Benzyloxycarbonyl (Z) group protects the amino moiety.
  • Impact : The Z-group enhances stability during peptide synthesis but requires deprotection steps. This contrasts with the tert-butoxyphenyl group, which may act as a permanent hydrophobic modifier .

Specialized Derivatives with Fluorescent or Aromatic Moieties

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid (CAS 905442-42-4)
  • Key Difference : Contains a coumarin-derived chromen-4-yl group.
  • Impact : The coumarin moiety enables fluorescence, making this compound suitable for imaging studies or protease activity probes. The tert-butoxyphenyl variant lacks this photochemical utility .

Data Tables for Key Comparisons

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Substituent Molecular Weight LogP (Predicted) Key Application Reference
(S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid 4-tert-butoxyphenyl 265.35* ~3.5 Enzyme inhibition
(S)-2-Amino-4-(methylthio)butanoic acid Methylthio 165.23 ~1.2 Ionic liquid crystals
(S)-3-(4-tert-Butoxyphenyl)-butanoic acid 3-amino, 4-tert-BuOPh 236.31 ~3.0 Peptide synthesis
(S)-2-Amino-4-((trifluoromethyl)thio)butanoic acid -SCF₃ 203.18 ~1.8 Redox-active prodrugs

*Calculated based on molecular formula.

Biological Activity

(S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid, also known as a derivative of butanoic acid, has garnered attention for its potential biological activities. This compound is primarily studied within the context of its interactions with various biological targets, including its role as an inhibitor of leukotriene A4 hydrolase (LTA4H), which is implicated in inflammatory processes.

The biological activity of this compound is largely attributed to its ability to inhibit LTA4H. This enzyme catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent pro-inflammatory mediator. Inhibition of LTA4H can lead to increased levels of lipoxin A4, an anti-inflammatory mediator, thereby promoting the resolution of inflammation and potentially benefiting conditions characterized by chronic inflammation, such as autoimmune diseases and certain cancers .

In vitro Studies

Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects in vitro. For instance, studies have shown that these compounds can downregulate pro-inflammatory cytokines and enhance the production of anti-inflammatory mediators when tested on various cell lines .

Case Studies

  • Inflammation Models : In a study involving murine models of inflammation, administration of LTA4H inhibitors led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The results indicated that this compound could effectively modulate inflammatory responses .
  • Cancer Research : Another case study explored the effects of this compound on cancer cell lines. It was found to induce apoptosis in certain tumor cells while reducing proliferation rates, suggesting a potential role in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for this compound compared to other related compounds:

CompoundTarget EnzymeBiological ActivityReferences
This compoundLTA4HAnti-inflammatory, promotes apoptosis
Compound ALTA4HModerate anti-inflammatory effects
Compound BOther targetCytotoxic effects on tumor cells

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to fully understand its safety profile in long-term use and potential side effects .

Q & A

Q. What synthetic methodologies are reported for (S)-2-amino-4-(4-tert-butoxyphenyl)butanoic acid, and how do reaction conditions influence stereochemical purity?

The compound is typically synthesized via asymmetric catalysis or chiral resolution. For example, tert-butoxy-protected intermediates (e.g., tert-butoxycarbonyl derivatives) are often used to preserve stereochemistry during coupling reactions . Reaction conditions such as pH (e.g., alkaline media for ester hydrolysis) and temperature (e.g., <50°C to prevent racemization) are critical for maintaining enantiomeric excess (>98%). Characterization via chiral HPLC (C18 columns with polar organic mobile phases) or circular dichroism (CD) spectroscopy is recommended to verify stereochemical integrity .

Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?

Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures (e.g., >150°C observed for tert-butoxyphenyl derivatives) .
  • Hydrolytic stability : Accelerated degradation tests in aqueous buffers (pH 1–10) at 40°C, monitored via LC-MS to detect hydrolysis products (e.g., tert-butylphenol or free amino acid) .
  • Light sensitivity : UV-Vis spectroscopy to track absorbance changes under UV/visible light exposure .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

Reverse-phase HPLC with fluorescence detection (after pre-column derivatization using o-phthalaldehyde) provides sensitivity down to 1 ng/mL . For structural confirmation, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) and tandem MS/MS fragmentation is essential. Nuclear magnetic resonance (NMR), particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, resolves tert-butoxyphenyl group signals (e.g., δ ~1.3 ppm for tert-butyl protons) .

Advanced Research Questions

Q. How do structural modifications to the tert-butoxyphenyl group impact the compound’s biological activity or receptor binding?

Systematic structure-activity relationship (SAR) studies are critical. For example:

  • Electron-withdrawing substituents on the phenyl ring (e.g., fluorine) may enhance metabolic stability but reduce solubility .
  • Steric effects : Bulkier substituents (e.g., isopropyl vs. tert-butyl) can alter binding kinetics to enzymes or transporters, assessed via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Computational docking (e.g., AutoDock Vina) combined with molecular dynamics simulations predicts interactions with target proteins (e.g., amino acid transporters) .

Q. What strategies resolve contradictions in reported solubility data for this compound across polar and non-polar solvents?

Discrepancies often arise from polymorphic forms or hydrate formation. Researchers should:

  • Perform dynamic vapor sorption (DVS) to identify hygroscopicity-driven solubility changes.
  • Use powder X-ray diffraction (PXRD) to correlate crystal structure with solubility profiles (e.g., amorphous vs. crystalline forms) .
  • Validate solubility via shake-flask method in solvents like DMSO, ethanol, and phosphate-buffered saline (PBS) at 25°C .

Q. What mechanistic insights explain the compound’s role in modulating amino acid metabolism or signaling pathways?

Targeted isotope labeling (e.g., 15N^{15}\text{N}- or 13C^{13}\text{C}-labeled analogs) enables tracking metabolic incorporation into proteins or metabolites via LC-MS . For pathway analysis:

  • Knockout cell models (e.g., CRISPR-Cas9-modified cells lacking specific transporters) identify uptake mechanisms.
  • Transcriptomic profiling (RNA-seq) reveals downstream gene expression changes linked to mTOR or GCN2 pathways .

Methodological Considerations

Q. How can researchers optimize chiral resolution during large-scale synthesis?

  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers .
  • Chiral stationary phases : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IA) for multi-gram separations .
  • Crystallization-induced asymmetric transformation : Seed crystals of the desired enantiomer drive equilibrium toward high-purity product .

Q. What precautions are necessary when handling tert-butoxyphenyl derivatives to prevent degradation?

  • Store under inert gas (argon) at -20°C to inhibit oxidation of the tert-butyl group.
  • Avoid prolonged exposure to acidic conditions (pH <4), which cleave the tert-butoxy moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.